molecular formula C36H25N5O B14919762 2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1-naphthol

2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1-naphthol

Cat. No.: B14919762
M. Wt: 543.6 g/mol
InChI Key: LOSHFQZOYVAMFS-UHFFFAOYSA-N
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Description

2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1-naphthol is a complex organic compound that belongs to the class of pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes and pathways involved in cell proliferation .

Preparation Methods

The synthesis of 2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1-naphthol typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1-naphthol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1-naphthol involves the inhibition of key enzymes and pathways involved in cell proliferation. Specifically, it targets cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar compounds to 2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1-naphthol include other pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and therapeutic potential. For example:

Properties

Molecular Formula

C36H25N5O

Molecular Weight

543.6 g/mol

IUPAC Name

2-(10-benzyl-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)naphthalen-1-ol

InChI

InChI=1S/C36H25N5O/c42-33-28-19-11-10-14-25(28)20-21-29(33)34-38-36-31-30(26-15-6-2-7-16-26)32(27-17-8-3-9-18-27)40(22-24-12-4-1-5-13-24)35(31)37-23-41(36)39-34/h1-21,23,42H,22H2

InChI Key

LOSHFQZOYVAMFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=C(C6=CC=CC=C6C=C5)O)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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